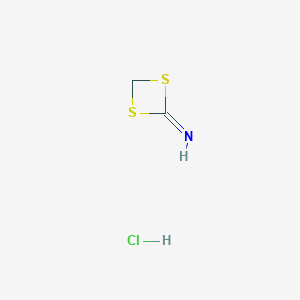

1,3-Dithietan-2-imine hydrochloride

Description

Properties

Molecular Formula |

C2H4ClNS2 |

|---|---|

Molecular Weight |

141.6 g/mol |

IUPAC Name |

1,3-dithietan-2-imine;hydrochloride |

InChI |

InChI=1S/C2H3NS2.ClH/c3-2-4-1-5-2;/h3H,1H2;1H |

InChI Key |

SRUBLQICAAXXLZ-UHFFFAOYSA-N |

Canonical SMILES |

C1SC(=N)S1.Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Hydrochlorides

A comparative analysis of 1,3-Dithietan-2-imine hydrochloride with structurally or functionally related hydrochlorides is outlined below:

Table 1: Structural and Functional Comparison

Key Observations:

- Functional Group Diversity: Unlike duloxetine or tetracycline, which feature aromatic and polycyclic systems, 1,3-Dithietan-2-imine HCl’s imine group may facilitate metal-binding applications, akin to ligands in organometallic chemistry.

- Solubility : As a hydrochloride salt, it likely shares enhanced aqueous solubility with other hydrochlorides (e.g., memantine HCl , ortho-toluidine HCl ), though exact solubility data is unavailable.

Preparation Methods

Reaction Mechanism and Adaptations

Hydroxyalkyl dithiocarbamates undergo acid-mediated cyclization to form imino-dithiolanes. For example, 2-hydroxyethyl dithiocarbamate reacts with hydrochloric acid (HCl) to yield 2-imino-1,3-dithiolane hydrochloride. To synthesize 1,3-dithietan-2-imine hydrochloride, a hydroxymethyl dithiocarbamate precursor (e.g., hydroxymethyl dithiocarbamate) would theoretically cyclize under similar conditions. The reaction proceeds via:

-

Protonation of the hydroxyl group, facilitating the departure of water.

-

Nucleophilic attack by the sulfur atom on the adjacent carbon, forming the four-membered ring.

-

Rearomatization to stabilize the imine functionality.

Key parameters include:

Table 1: Comparative Cyclization Conditions for Imino-Dithiolanes vs. Hypothetical Dithietan Synthesis

Condensation of 1,3-Dicarbonyl Derivatives with Sulfur Sources

A second approach involves the condensation of 1,3-dicarbonyl compounds with carbon disulfide (CS₂) in basic media, as exemplified by the synthesis of 1,3-dithian-2-ylidene derivatives. While this method typically yields six-membered rings, modifications to the diketone structure could enable four-membered ring formation.

Reaction Optimization for Smaller Rings

Cyclohexane-1,3-dione reacts with CS₂ in dimethylformamide (DMF) containing potassium carbonate (K₂CO₃) to form a six-membered dithiane derivative. To favor dithietan formation, a strained 1,2-diketone (e.g., dihydroxyfumaric acid) or β-ketoamide could be substituted. The proposed mechanism involves:

-

Deprotonation of the diketone by K₂CO₃, generating an enolate.

-

Nucleophilic attack on CS₂, forming a dithiocarbamate intermediate.

-

Intramolecular cyclization to close the four-membered ring.

Challenges include:

-

Precursor instability : 1,2-Diketones are prone to polymerization.

-

Side reactions : Competing five- or six-membered ring formation unless steric or electronic factors disfavor them.

Table 2: Condensation Reaction Parameters for Dithiane vs. Dithietan Synthesis

Ritter-Type Reactions for Imine Formation

The Ritter reaction, which couples nitriles with carbocations to form amides, has been adapted for synthesizing adamantane-derived amines. A analogous strategy could generate the imine moiety in this compound by reacting a dithietane-containing carbocation with a nitrogen nucleophile.

Proposed Methodology

-

Carbocation generation : Treat a dithietane alcohol (e.g., 2-hydroxy-1,3-dithietane) with nitric acid to form a stabilized carbocation.

-

Imine formation : Introduce ammonia or an ammonium salt to trap the carbocation, yielding the imine.

-

Salt formation : Acidify with HCl to precipitate the hydrochloride salt.

This approach mirrors the synthesis of memantine hydrochloride, where 1,3-dimethyl-adamantane is converted to an N-formamide intermediate before hydrolysis. Adapting this to dithietan systems would require:

-

Stable carbocation precursors : Electron-donating sulfur atoms may stabilize the transition state.

-

Mild hydrolysis conditions : 21% HCl(aq) at 100°C to avoid ring opening.

Challenges and Limitations

Ring Strain and Thermodynamic Control

Four-membered dithietans exhibit significant ring strain (≈25 kcal/mol), favoring ring-opening or rearrangement. Successful synthesis requires:

-

Kinetic control : Rapid cyclization under low-temperature conditions.

-

Stabilizing substituents : Electron-withdrawing groups (e.g., imine) to delocalize ring strain.

Competing Reaction Pathways

-

Dithiolane formation : Five-membered rings are thermodynamically favored, necessitating precise stoichiometry and templating agents.

-

Oxidation : Sulfur atoms may oxidize to sulfoxides or sulfones under acidic conditions, requiring inert atmospheres.

Q & A

Q. What are the key synthetic routes for 1,3-Dithietan-2-imine hydrochloride, and how are intermediates characterized?

Methodological Answer: The synthesis of this compound typically involves cyclization reactions of sulfur-containing precursors. For example, analogous sulfur heterocycles are synthesized via nucleophilic substitution or cycloaddition reactions under controlled temperatures (e.g., −20°C to 25°C) to stabilize reactive intermediates . Key intermediates are characterized using:

- Nuclear Magnetic Resonance (NMR) : To confirm proton and carbon environments, ensuring correct ring formation.

- Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns.

- X-ray Crystallography : For definitive structural elucidation, particularly to resolve stereochemical ambiguities in the dithietan ring .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

Methodological Answer: Structural validation requires a combination of:

- FT-IR Spectroscopy : Identifies functional groups (e.g., C=S or N-H stretches).

- ¹H/¹³C NMR : Detects proton environments in the dithietan ring and imine group. For example, deshielded protons adjacent to sulfur atoms appear at δ 3.5–4.5 ppm .

- Elemental Analysis : Confirms stoichiometry (e.g., C, H, N, S, Cl content) to rule out impurities .

Purity is assessed via HPLC with UV detection (λ = 220–260 nm for conjugated systems) and TLC (silica gel, chloroform/methanol eluent) .

Advanced Research Questions

Q. How can researchers address contradictions in thermal stability data for this compound under varying experimental conditions?

Methodological Answer: Contradictions in thermal stability (e.g., decomposition temperatures reported as 80°C vs. 120°C) may arise from differences in:

- Sample Purity : Impurities like residual solvents (e.g., DMF) can lower decomposition thresholds.

- Analytical Methods : Thermogravimetric analysis (TGA) under nitrogen vs. air alters oxidative degradation pathways.

To resolve discrepancies:

Replicate experiments under standardized conditions (e.g., inert atmosphere, controlled humidity).

Cross-validate using Differential Scanning Calorimetry (DSC) and isothermal stability studies .

Statistical analysis (e.g., ANOVA) to identify outliers or systematic errors in data collection .

Q. What strategies mitigate degradation during storage of sulfur-containing hydrochloride compounds like this compound?

Methodological Answer: Degradation pathways (e.g., hydrolysis, oxidation) are minimized via:

Q. How can computational modeling optimize reaction conditions for synthesizing this compound with minimal by-products?

Methodological Answer: Density Functional Theory (DFT) simulations predict reaction pathways and transition states to identify optimal parameters:

- Solvent Selection : Dielectric constant (ε) and polarity effects on intermediate stability (e.g., acetonitrile vs. DCM).

- Catalyst Design : Lewis acids (e.g., ZnCl₂) may lower activation energy for cyclization.

- By-product Analysis : Simulate competing pathways (e.g., dimerization) and adjust stoichiometry or temperature to suppress them. Experimental validation via GC-MS quantifies by-product reduction .

Data Presentation and Analysis

Q. Table 1: Common Degradation Products of this compound

| Degradation Pathway | By-product | Detection Method | Mitigation Strategy |

|---|---|---|---|

| Hydrolysis | Thiols | GC-MS (m/z 60–90) | Anhydrous storage |

| Oxidation | Sulfoxides | HPLC (Rt 8.2 min) | Antioxidant addition |

| Photolysis | Disulfides | FT-IR (S-S stretch) | Amber vials |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.